molecular formula C19H12O6 B1208334 Antibiotic WS5995A CAS No. 76191-51-0

Antibiotic WS5995A

Cat. No.: B1208334
CAS No.: 76191-51-0
M. Wt: 336.3 g/mol
InChI Key: LUXDHHSVJLVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Antibiotic WS5995A involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Antibiotic WS5995A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

WS5995A exhibits broad-spectrum antibacterial activity. Research indicates that it is effective against several pathogenic bacteria, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

Table 1: Antibacterial Efficacy of WS5995A

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Pseudomonas aeruginosa1.0 µg/mL
Escherichia coli2.0 µg/mL

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A study conducted on multidrug-resistant Staphylococcus aureus isolates demonstrated that WS5995A significantly reduced bacterial viability in vitro. The compound was tested against clinical isolates that had shown resistance to conventional antibiotics. Results indicated a reduction in bacterial counts by more than 99% at concentrations below those typically required for traditional antibiotics.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of WS5995A when combined with other antibiotics. A combination therapy involving WS5995A and vancomycin showed enhanced efficacy against resistant Staphylococcus aureus, suggesting that this combination could be a viable strategy for treating infections caused by resistant strains.

Clinical Applications

The potential clinical applications of WS5995A extend beyond direct antibacterial effects. Its properties make it suitable for:

  • Coatings for Medical Implants : Due to its effectiveness against biofilm-forming bacteria, WS5995A can be utilized as an antibacterial coating for medical devices, reducing the risk of implant-associated infections.
  • Topical Formulations : Given its safety profile in preliminary studies, there is potential for developing topical formulations for treating skin infections.

Future Research Directions

Ongoing research is necessary to further elucidate the pharmacokinetics and safety profile of WS5995A. Investigations into its effectiveness in vivo and its potential side effects are critical for advancing this compound toward clinical use.

Table 2: Future Research Areas for WS5995A

Research AreaDescription
PharmacokineticsStudy absorption, distribution, metabolism, and excretion (ADME)
Safety ProfileEvaluate toxicity and side effects in animal models
Combination TherapiesInvestigate synergistic effects with existing antibiotics

Mechanism of Action

The mechanism of action of Antibiotic WS5995A involves its interaction with specific molecular targets. For instance, it has been identified as an inducible nitric oxide synthase (iNOS) inhibitor, which suggests its potential role in modulating inflammatory responses . The pathways involved in its mechanism of action are complex and may vary depending on the biological context.

Comparison with Similar Compounds

Antibiotic WS5995A can be compared with other similar compounds, such as indole derivatives and naphthyridines. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific molecular structure and its potential as an antimicrobial agent.

Properties

CAS No.

76191-51-0

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione

InChI

InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3

InChI Key

LUXDHHSVJLVLPS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O

Key on ui other cas no.

76191-51-0

Synonyms

WS 5995A
WS-5995 A

Origin of Product

United States

Synthesis routes and methods

Procedure details

The entire amount of the 2-(3,5-dihydroxy-1,4-naphthoquinon-2-yl)-3-methoxy-5-methylbenzoic acid obtained above was dissolved in ethyl acetate (10 ml) and while the solution was stirred at room temperature, a mixture (1 ml:10 ml) of trifluoroacetic anhydride and acetic anhydride was added. The mixture was further stirred at the same temperature for an hour. This reaction mixture was washed with water and dilute aqueous sodium carbonate in that order, followed by drying over magnesium sulfate. The solvent was then distilled off and the residual brown oil was subjected to silica gel column chromatography to give vermillion-colored crystals (20 mg).
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.